1-[4-Fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Beschreibung
Historical Context of Alovudine Research Trajectories
The story of Alovudine began in the early 1990s with its development as a nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of Human Immunodeficiency Virus (HIV) infection. nih.govhaematologica.org As an analog of thymidine (B127349), it was designed to interfere with the replication of the virus. However, its clinical development for HIV was ultimately halted. wikipedia.org This decision was primarily due to dose-dependent toxicities, including bone marrow suppression, and a lack of a significant therapeutic advantage over other available NRTIs at the time. hiv.govaidsmap.comaidsmap.comva.govmedicalnewstoday.com
Despite its discontinuation for HIV treatment, research into Alovudine did not cease. Instead, its path took a significant turn towards oncology. This shift was prompted by a deeper understanding of its mechanism of action, particularly its effect on mitochondrial DNA synthesis. nih.govhaematologica.org
Scope and Significance of Alovudine Investigations
The scope of Alovudine research has broadened considerably from its initial antiviral focus. Current investigations are heavily concentrated on its potential as a therapeutic agent for Acute Myeloid Leukemia (AML), a type of cancer affecting the blood and bone marrow. nih.govhaematologica.orgnih.govresearchgate.net
The significance of Alovudine in contemporary research lies in its unique mechanism of action as an inhibitor of DNA polymerase gamma (POLG). nih.govnih.govselleckchem.com POLG is the sole DNA polymerase found in mitochondria, the powerhouses of the cell. By inhibiting this enzyme, Alovudine has been shown to deplete mitochondrial DNA, impair oxidative phosphorylation, and, crucially, promote the differentiation of AML cells. nih.govhaematologica.orgnih.govresearchgate.net This ability to induce differentiation, rather than just causing cell death, represents a novel therapeutic strategy for AML. nih.govresearchgate.net
Furthermore, recent studies have illuminated Alovudine's role in the intricate processes of DNA repair. nih.govnih.gov This research provides valuable insights into cellular responses to DNA damage and may have broader implications for cancer therapy. nih.govnih.gov The radiolabeled form of Alovudine, [18F]FLT, is also utilized as a tracer in positron emission tomography (PET) to visualize and measure cell proliferation in tumors, further underscoring its importance in oncological research. nih.govnih.gov
Detailed Research Findings
The following table summarizes key research findings from various studies on Alovudine, highlighting its journey from an antiviral to an anticancer focus.
| Research Area | Key Findings | Study Type |
| Antiviral (HIV) | Initially developed as a nucleoside reverse transcriptase inhibitor. | Pre-clinical and Clinical (Phase I/II) |
| Clinical development for HIV was discontinued (B1498344) due to toxicity and lack of superior efficacy. wikipedia.org | Clinical Trials | |
| Anticancer (AML) | Identified as an inhibitor of mitochondrial DNA polymerase gamma (POLG). nih.govnih.govselleckchem.com | In vitro and in vivo (murine models) |
| Depletes mitochondrial DNA and impairs oxidative phosphorylation in AML cells. researchgate.netnih.govhaematologica.orgnih.gov | In vitro | |
| Promotes monocytic differentiation of AML cells. nih.govnih.govresearchgate.net | In vitro and in vivo | |
| Reduces leukemic growth in mouse models of human AML. haematologica.orgnih.gov | In vivo | |
| DNA Repair | Research has explored its interactions with DNA repair pathways. nih.govnih.gov | Basic Research |
Compound Names
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAQJAQSWSNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860345 | |
| Record name | 1-(2,3-Dideoxy-3-fluoropentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25526-93-6 | |
| Record name | 3'-Fluorothymidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Chemical Derivations of Alovudine
Foundational Synthetic Pathways of Alovudine
The foundational synthesis of alovudine typically involves the chemical modification of thymidine (B127349), which serves as the primary starting material citeab.com. A critical step in this synthesis is the introduction of a fluorine atom at the 3' position of the thymidine nucleoside citeab.com. This fluorination reaction yields 3'-fluoro-3'-deoxythymidine, which is alovudine citeab.com. Following the chemical reaction, the resulting product undergoes purification, often through chromatographic techniques, to ensure high purity and yield of the final compound citeab.com.
Targeted Chemical Modifications and Analog Synthesis for Research
Alovudine's biological activity stems from its ability to undergo intracellular phosphorylation to its active triphosphate metabolite citeab.comuiowa.edubiosynth.com. This triphosphate form is then incorporated into DNA during replication, leading to chain termination and effectively inhibiting further DNA synthesis citeab.comuiowa.edubiosynth.comnih.gova2bchem.com. This mechanism highlights alovudine as a chain-terminating nucleoside analog (CTNA) nih.gova2bchem.com. Research into alovudine analogs often explores modifications that enhance its inhibitory activity or alter its pharmacokinetic properties.
A key area of chemical modification involves the development of "ProTides," which are prodrugs designed to overcome common resistance mechanisms associated with nucleoside monophosphates pharmaffiliates.comfishersci.ca. These strategies aim to improve the intracellular delivery and activation of the nucleoside analog. Additionally, studies have explored the synthesis of fatty acyl ester derivatives of FLT, which can influence the compound's cellular uptake and metabolism fishersci.ca. The preferential activity of alovudine triphosphate against mitochondrial DNA polymerase gamma (POLG) over nuclear polymerases is a significant research finding, making it relevant for targeting cells with high reliance on mitochondrial function citeab.comuiowa.edubiosynth.com. This targeted inhibition of POLG by alovudine leads to the depletion of mitochondrial DNA and can impair oxidative phosphorylation uiowa.edubiosynth.com.
Radiochemical Synthesis of Alovudine Derivatives for Molecular Imaging Studies
A significant application of alovudine in research is its use as a radiolabeled derivative, specifically 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), for positron emission tomography (PET) imaging vulcanchem.comuni-freiburg.debiosynth.comciteab.comnucmedcor.com. [18F]FLT serves as a marker of DNA synthesis, offering advantages over other imaging agents in certain contexts, such as pancreatic cancer, due to its reduced susceptibility to inflammatory changes uni-freiburg.debiosynth.comnucmedcor.com.
The radiochemical synthesis of [18F]FLT typically involves nucleophilic radiofluorination of a suitable thymidine-based precursor fishersci.ca. Common precursors include 3-N-Boc-5'-O-DMT-3'-O-nosyl thymidine and 5'-O-(Benzoyl)-2,3'-anhydrothymidine. The synthesis generally follows a two-step, one-pot procedure: nucleophilic aliphatic fluorination (SN2) with [18F]fluoride, followed by the removal of protecting groups through acidic hydrolysis.
Purification of [18F]FLT is crucial to ensure high radiochemical purity for imaging applications. Both high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) techniques are employed for purification. Automated synthesis modules have been developed to enhance efficiency and reliability, achieving high radiochemical yields and purities within relatively short synthesis times, which is vital given the short half-life of fluorine-18 (B77423) (110 minutes) pharmaffiliates.comfishersci.ca.
The table below summarizes typical radiochemical synthesis parameters and outcomes for [18F]FLT:
| Precursor Type | Fluorination Conditions | Purification Method | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Synthesis Time (Approx.) | Reference |
| 3-N-Boc-5'-O-DMT-3'-O-nosyl thymidine | 30 mg / 300 µL CH₃CN, 130°C, 5 min | HPLC (neutral pH) | 40 ± 5.2% | >97% | 60 min | |
| 3-N-Boc-5'-O-DMT-3'-O-nosyl thymidine (N-BOC protected) | 34 mg / 300 µL CH₃CN, 110°C, 5 min | HPLC (neutral pH) | 42 ± 5.4% | >97% | 60 min | |
| Benzoyl-anhydro precursor | Nucleophilic radiofluorination | SPE | 16 ± 2% | >99% | 55 min | |
| Various (automated synthesis) | Modified reaction and neutralization conditions | HPLC | Up to 60% | ≥99% | 70 ± 10 min | |
| Precursor molecules for 3'-[18F]FLT ProTide | Late stage [18F]fluorination | Not specified | 15–30% | 97% | 130 min | fishersci.ca |
Molecular Mechanisms of Alovudine Action
Alovudine as a Nucleoside Analog and its Metabolic Activation
Alovudine, chemically known as 3'-deoxy-3'-fluorothymidine (B1224464) (FLT), is a structural analog of the natural nucleoside, thymidine (B127349). nih.govmedpath.com As with other nucleoside analogs, alovudine is a prodrug that must first be metabolically activated within the cell to exert its therapeutic effect. This activation occurs through a series of phosphorylation steps, catalyzed by cellular kinase enzymes, which convert alovudine into its active 5'-triphosphate form, alovudine triphosphate. nih.govwikipedia.org This process can occur via the cytoplasmic pathway, where kinases phosphorylate nucleosides which are then transported into the mitochondria. nih.gov
Inhibition of Mitochondrial DNA Polymerase Gamma (POLG) by Alovudine Triphosphate
The primary target for alovudine's toxicity and a key aspect of its anticancer potential is the mitochondrial DNA polymerase gamma (POLG). nih.govnih.gov POLG is the sole enzyme responsible for the replication and repair of mitochondrial DNA (mtDNA), a small, circular genome that encodes 13 essential proteins of the oxidative phosphorylation system. nih.govnih.gov The active metabolite, alovudine triphosphate, acts as a potent inhibitor of POLG. nih.gov
A critical feature of alovudine's mechanism is the preferential incorporation of its triphosphate form into DNA by POLG compared to the nuclear DNA polymerases responsible for replicating the cell's main genome. nih.govresearchgate.nethaematologica.org This selectivity means that mitochondrial DNA replication is inhibited at concentrations of alovudine that have a lesser effect on nuclear DNA synthesis. This preferential targeting is a key determinant of its specific mitochondrial toxicity. haematologica.org
Alovudine functions as a chain-terminating nucleoside analog. scienmag.combioengineer.org Once alovudine triphosphate is incorporated into a growing strand of mtDNA by POLG, it prevents the addition of further nucleotides, effectively halting DNA synthesis. nih.govresearchgate.nethaematologica.org This premature termination of replication leads to a progressive depletion of mtDNA within the cell. nih.govresearchgate.net Research in acute myeloid leukemia (AML) cell lines, such as OCI-AML2 and MV4-11, has demonstrated that treatment with alovudine results in a significant, dose-dependent reduction in mtDNA content. For instance, in MV4-11 cells, concentrations as low as 25 nM of alovudine led to a decrease in mtDNA of over 80%. nih.govhaematologica.org
Impact on Cellular Bioenergetics and Oxidative Phosphorylation
The depletion of mtDNA has profound consequences for cellular energy metabolism. The 13 proteins encoded by mtDNA are critical components of the electron transport chain, which is central to the process of oxidative phosphorylation (OXPHOS). nih.govnih.gov By inhibiting the synthesis of mtDNA, alovudine leads to a reduction in these essential mitochondrial proteins. nih.gov
This disruption of the respiratory chain impairs the cell's ability to perform oxidative phosphorylation, resulting in decreased basal oxygen consumption and reduced production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govnih.govmedchemexpress.comresearchgate.net Cells that are highly dependent on oxidative phosphorylation for their energy needs are particularly sensitive to the effects of alovudine. nih.govnih.gov
Interference with Viral Polymerases and Reverse Transcriptase Activity
Alovudine was initially developed as an antiviral agent, specifically as a nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of Human Immunodeficiency Virus (HIV) infection. nih.govresearchgate.net Reverse transcriptase is a viral polymerase essential for the replication of retroviruses, as it converts the viral RNA genome into DNA. wikipedia.org
Similar to its effect on POLG, the activated triphosphate form of alovudine acts as a competitive inhibitor and a chain-terminating substrate for HIV reverse transcriptase. wikipedia.org By incorporating into the nascent viral DNA strand, it prevents the completion of reverse transcription, thereby blocking viral replication. wikipedia.org In vitro studies demonstrated that alovudine was effective against several NRTI-resistant strains of HIV-1. However, its clinical development for this indication was halted due to significant bone marrow toxicity and a failure to demonstrate a clear advantage over other available therapies at the time. medpath.com
Antiviral Research Applications of Alovudine
Inhibition of Human Immunodeficiency Virus (HIV) Replication
Alovudine functions by interfering with the DNA synthesis process essential for viral replication. As a chain-terminating nucleoside analog, it closely resembles the natural nucleosides that are the building blocks of DNA. nih.gov During the replication of HIV, the virus's reverse transcriptase enzyme incorporates these analogs into the growing DNA chain. This action prematurely halts DNA elongation, thereby inhibiting the virus's ability to reproduce. youtube.com
Efficacy Against Nucleoside Reverse Transcriptase Inhibitor (NRTI)-Resistant HIV Strains
A key area of Alovudine research has been its efficacy against HIV strains that have developed resistance to other nucleoside reverse transcriptase inhibitors (NRTIs). In vitro studies have demonstrated that Alovudine can inhibit the replication of highly NRTI-resistant HIV strains. nih.govnih.gov This has led to clinical investigations to assess its potential in treatment-experienced patients.
A randomized, double-blind, placebo-controlled trial was conducted to evaluate the antiviral activity of low-dose Alovudine in patients with broad NRTI resistance, specifically those with two or more thymidine-associated mutations (TAMs). nih.govnih.gov The study investigated the effects of adding Alovudine to a failing antiretroviral regimen. The results indicated a modest but significant reduction in viral load in patients receiving Alovudine compared to placebo. nih.govnih.gov For instance, a 4-week course of 2 mg/day of Alovudine resulted in a mean viral load change of -0.42 log10 copies/mL. nih.govnih.gov
Table 1: Viral Load Reduction in NRTI-Resistant HIV Strains with Alovudine Treatment Data from a 4-week randomized, double-blind, placebo-controlled trial.
| Treatment Group | Mean Viral Load Change (log10 copies/mL) | 95% Confidence Interval |
| Alovudine (2 mg) | -0.42 nih.govnih.gov | -0.67 to -0.18 nih.govnih.gov |
| Alovudine (1 mg) | -0.30 nih.govnih.gov | -0.55 to -0.06 nih.govnih.gov |
| Placebo | Not specified | Not specified |
Investigations into Thymidine-Associated Mutations (TAMs) Overcoming Strategies
Thymidine-Associated Mutations (TAMs) are specific genetic mutations in the HIV reverse transcriptase that confer resistance to thymidine (B127349) analogs like zidovudine (B1683550) (AZT) and stavudine (B1682478) (d4T). nih.govnih.gov These mutations, which include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, reduce the susceptibility of the virus to these drugs. nih.gov
Alovudine has been investigated for its potential to be effective even in the presence of multiple TAMs. Clinical trial data has shown that Alovudine can produce a significant viral load reduction in patients whose HIV isolates harbor a median of four TAMs. nih.govnih.gov This suggests that Alovudine may have a role in treatment strategies for patients with extensive resistance to other NRTIs. The mechanisms by which Alovudine retains activity against these resistant strains are a subject of ongoing research.
Recent studies have also shed light on cellular mechanisms that can confer resistance to Alovudine itself. Research from Tokyo Metropolitan University identified that the protein flap endonuclease-1 (Fen1) plays a role in cellular tolerance to Alovudine. news-medical.net This discovery provides a deeper understanding of the cellular pathways that interact with Alovudine's antiviral activity and could inform future strategies to overcome resistance. news-medical.net
Activity Against Other Viral Pathogens
Hepatitis B Virus (HBV) Studies
There is currently no publicly available research data specifically detailing the activity of Alovudine against the Hepatitis B Virus (HBV).
Orthopoxvirus Research
There is currently no publicly available research data specifically detailing the activity of Alovudine against Orthopoxviruses.
SARS-CoV and SARS-CoV-2 RNA-Dependent RNA Polymerase Inhibition
There is currently no publicly available research data specifically detailing the inhibition of SARS-CoV or SARS-CoV-2 RNA-Dependent RNA Polymerase by Alovudine.
Anticancer Research Applications of Alovudine
Modulation of Mitochondrial Function in Malignant Cells
Alovudine's primary anticancer effect stems from its ability to interfere directly with mitochondrial processes essential for cell survival and energy production. By inhibiting POLG, the sole DNA polymerase in mitochondria, alovudine sets off a cascade of events that cripples the organelle's function. nih.govnih.gov
Depletion of Mitochondrial DNA in Cancer Cell Lines
Treatment of cancer cells with alovudine leads to a significant reduction in mitochondrial DNA (mtDNA) content. nih.gov Since mtDNA replication is continuous and independent of the cell cycle, it is a vulnerable target for inhibitors like alovudine. nih.gov
Studies on AML cell lines, such as OCI-AML2 and MV4-11, have demonstrated this effect. After a six-day incubation period with increasing concentrations of alovudine, a dose-dependent decrease in relative mtDNA content was observed. The MV4-11 cell line proved to be particularly sensitive, showing a reduction in mtDNA at low nanomolar concentrations and a depletion of over 80% with just 25 nM of the drug. researchgate.netnih.gov In contrast, nuclear DNA levels remained unchanged, highlighting the specificity of alovudine for the mitochondrial genome. researchgate.net Similarly, in MDA-MB-231 breast cancer cells, alovudine was used as an established mtDNA synthesis inhibitor to induce depletion. researchgate.net
Table 1: Effect of Alovudine on Mitochondrial DNA (mtDNA) Content in AML Cell Lines
Data represents the relative mtDNA content after 6 days of treatment with Alovudine, as measured by qRT-PCR. Values are presented relative to untreated control cells.
| Cell Line | Alovudine Concentration | Observed mtDNA Reduction | Reference |
|---|---|---|---|
| OCI-AML2 | Increasing Concentrations | Significant Decrease | nih.gov |
| MV4-11 | Low nM Concentrations | Noticeable Reduction | nih.gov |
| MV4-11 | 25 nM | >80% Reduction | researchgate.netnih.gov |
Reduction of Mitochondrial-Encoded Proteins
The depletion of mtDNA has a direct downstream consequence: the reduced synthesis of proteins encoded by the mitochondrial genome. nih.gov The circular 16.6 kb mtDNA molecule encodes 13 essential proteins that are core components of the mitochondrial respiratory chain, which is responsible for oxidative phosphorylation (OXPHOS). nih.gov The synthesis of these proteins occurs on mitochondrial ribosomes within the mitochondrial matrix. nih.gov
By inhibiting mtDNA replication, alovudine effectively halts the production of these 13 proteins. nih.gov This impairment of the respiratory chain assembly is a key mechanism through which alovudine disrupts mitochondrial function in cancer cells. nih.govnih.gov
Effects on Basal Oxygen Consumption Rate in Cancer Cells
With the mitochondrial respiratory chain compromised due to the depletion of its essential, mtDNA-encoded protein components, a decrease in cellular oxygen consumption is an expected outcome. nih.govresearchgate.net Oxidative phosphorylation is the primary process consuming oxygen within a cell. Research has confirmed that in AML cells treated with alovudine, the basal oxygen consumption rate is significantly decreased. nih.govresearchgate.net This reduction in oxygen use is a direct indicator of impaired mitochondrial function and a shift away from mitochondrial energy metabolism. researchgate.net
Cellular Response Mechanisms in Oncological Models
The mitochondrial dysfunction induced by alovudine triggers significant cellular responses that are detrimental to cancer progression. These responses include the halting of proliferation and, in certain cancer types, the induction of differentiation into a more mature, non-proliferative state.
Inhibition of Cancer Cell Proliferation and Viability
The impairment of oxidative phosphorylation and the subsequent energy crisis within the cancer cell leads to a marked decrease in cell proliferation and viability. nih.govresearchgate.net This effect has been consistently observed in AML cells treated with alovudine. nih.govnih.gov In vivo studies using xenograft models with OCI-AML2 cells further validated these findings. Systemic administration of alovudine to mice bearing these tumors resulted in an approximate 70% reduction in leukemic growth. nih.gov This anti-proliferative effect was accompanied by a corresponding reduction of over 75% in the mtDNA content of the leukemic cells isolated from the treated mice, directly linking the mechanism of mtDNA depletion to the inhibition of tumor growth. nih.gov
Table 2: In Vivo Efficacy of Alovudine in OCI-AML2 Xenograft Model
Summary of Alovudine's effect on tumor growth and mitochondrial DNA in a mouse xenograft model.
| Parameter | Outcome of Alovudine Treatment | Reference |
|---|---|---|
| Leukemic Growth Reduction | ~70% | nih.gov |
| mtDNA Reduction in Excised Tumor Cells | >75% | nih.gov |
Induction of Monocytic Differentiation in Acute Myeloid Leukemia (AML) Models
Beyond simply inhibiting growth, alovudine has been shown to induce a notable change in the fate of AML cells by promoting their differentiation. nih.govresearchgate.net AML is characterized by a block in differentiation, leading to the accumulation of immature myeloid cells. nih.gov Treatment with alovudine at concentrations that deplete mtDNA was found to push OCI-AML2 and MV4-11 cells toward a more mature state. nih.gov
This was evidenced by an increased expression of CD11b, a cell surface marker associated with monocytic differentiation. nih.govresearchgate.net Morphological changes consistent with monocytic differentiation, as observed by Giemsa staining, were also reported. nih.gov Interestingly, research suggests that this promotion of differentiation by POLG inhibitors like alovudine may occur through a novel mechanism that is independent of the reduction in oxidative phosphorylation or respiratory chain proteins. nih.gov
Augmentation of DNA Damage Pathways in Cellular Systems
Alovudine, a chain-terminating nucleoside analog, functions by interfering with DNA synthesis, a mechanism that inherently leads to DNA damage. ifo.it Its incorporation into replicating DNA strands arrests DNA polymerization, a process that is particularly detrimental to the highly proliferative cells characteristic of cancer. ifo.itresearchgate.net The cellular response to alovudine-induced damage has revealed opportunities for augmenting its anticancer effects by targeting DNA repair pathways.
Research has identified the crucial role of the DNA repair protein, flap endonuclease-1 (Fen1), in cellular tolerance to alovudine. ifo.itresearchgate.net In experimental models using genetically modified chicken DT40 cells, the suppression of Fen1 rendered cells significantly more susceptible to the toxic effects of alovudine, leading to a marked reduction in DNA replication speeds. researchgate.net The mechanism involves another protein, 53BP1, which is known to accumulate at breaks in double-stranded DNA. ifo.itresearchgate.net In the absence of Fen1, long single-stranded DNA "flaps" are left on replicating DNA during the processing of Okazaki fragments. ifo.itresearchgate.net The accumulation of 53BP1 at these flaps appears to obstruct other repair mechanisms, amplifying the replication-terminating effect of alovudine. researchgate.net
Furthermore, the breast cancer type I susceptibility protein (BRCA1), a key component of the homologous recombination (HR) DNA repair pathway, has also been identified as significant for alovudine tolerance. ifo.itresearchgate.net Studies have shown that the newly discovered role of Fen1 is independent of the HR pathway involving BRCA1, suggesting that targeting multiple DNA damage response pathways could synergistically enhance alovudine's therapeutic potential. researchgate.net
Preclinical Animal Model Investigations in Oncology
The in vivo efficacy of alovudine has been demonstrated in xenograft models of acute myeloid leukemia (AML). In one key study, severe combined immunodeficient (SCID) mice were subcutaneously xenografted with OCI-AML2, a human AML cell line. researchgate.netnih.gov Following the development of palpable tumors, the mice were treated orally with alovudine. nih.gov
The systemic administration of alovudine resulted in a significant reduction in leukemic growth, with an observed decrease in tumor volume of approximately 70% compared to the vehicle control group. researchgate.netnih.gov This anti-leukemic effect was achieved without evidence of significant toxicity, as the treatment did not adversely alter mouse body weight, behavior, or organ histology. researchgate.netnih.gov Correlative studies on the excised tumors confirmed the drug's mechanism of action, revealing that alovudine treatment led to a reduction in mitochondrial DNA (mtDNA) of over 75%. researchgate.netnih.gov This is consistent with alovudine's role as an inhibitor of polymerase γ, the sole DNA polymerase found in mitochondria. nih.govresearchgate.net
| Parameter | Vehicle Control | Alovudine Treated | Reference |
|---|---|---|---|
| Tumor Growth Reduction | - | ~70% | researchgate.netnih.gov |
| Mitochondrial DNA (mtDNA) Reduction in Tumor Cells | - | >75% | researchgate.netnih.gov |
| Observed Toxicity | None | None | researchgate.netnih.gov |
While extensive in vivo studies using patient-derived xenograft (PDX) models for primary AML have not been detailed in available research, the effects of alovudine have been assessed on primary AML patient cells ex vivo. researchgate.net These studies are critical for understanding the potential clinical utility of the compound against the natural heterogeneity of the disease. nih.gov
In these investigations, primary AML samples were treated with alovudine for several days. researchgate.netnih.gov The results demonstrated that alovudine effectively reduces the viability of primary AML cells. researchgate.netnih.gov In contrast, normal hematopoietic cells from peripheral blood stem cells were found to be more resistant to the drug's effects. nih.gov Furthermore, alovudine significantly impaired the clonogenic growth of primary AML cells, indicating an inhibition of their proliferative and self-renewal capacity. nih.gov The mechanism behind this selectivity is attributed to the increased reliance of AML cells and stem cells on oxidative phosphorylation, a process dependent on the replication of mitochondrial DNA which alovudine inhibits. researchgate.netresearchgate.net
| Parameter | Effect Observed | Cell Types | Reference |
|---|---|---|---|
| Cell Viability | Reduced | Primary AML Cells (n=7) | researchgate.netnih.gov |
| Cell Viability | Not significantly reduced | Normal Hematopoietic Cells (PBSCs, n=3) | nih.gov |
| Clonogenic Growth | Reduced | Primary AML Cells (n=2) | nih.gov |
| Mitochondrial DNA (mtDNA) | Reduced | Primary AML Cells (n=2) | researchgate.netnih.gov |
Research into alovudine's effect on metastatic progression has shown potential in the context of solid tumors. Studies have indicated that alovudine, as an established inhibitor of mtDNA synthesis, can prevent spontaneous cancer cell metastasis. researchgate.net
Specifically, investigations using the MDA-MB-231 human breast cancer cell line, a model often used for studying aggressive and metastatic disease, demonstrated that treatment with alovudine led to severe mitochondrial DNA depletion. researchgate.net A reduction of over 90% in mtDNA levels was observed in these cells following treatment. researchgate.net This finding suggests a potential therapeutic application for alovudine in targeting aggressive phenotypes in cancer cells and preventing metastatic spread, linked directly to its ability to inhibit the mitochondrial DNA polymerase POLG1. researchgate.net While these findings are based on cellular models, they provide a strong rationale for future in vivo investigations into the impact of alovudine on metastatic progression in solid tumor animal models.
Structure Activity Relationship Sar Studies of Alovudine and Analogs
Influence of Fluorine Substitution on Biological Activity
The substitution of a fluorine atom at the 3'-position of the deoxyribose ring is a hallmark of alovudine and a critical determinant of its biological activity. The high electronegativity and small size of the fluorine atom significantly influence the sugar pucker conformation, which in turn affects how the nucleoside analog is recognized and processed by viral and cellular polymerases. researchgate.net
Studies have shown that the presence of the 3'-fluoro group is essential for potent anti-HIV activity. nih.gov The crystal structure of alovudine reveals that the fluorine substitution alters the electronic charge distribution within the molecule, which may be correlated with its antiviral efficacy. nih.gov This substitution allows the molecule to act as a chain terminator during DNA synthesis. Once the triphosphate form of alovudine is incorporated into a growing DNA chain by a viral reverse transcriptase, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thereby halting DNA elongation.
The importance of the specific 3'-fluoro substitution is highlighted by comparing alovudine to its analogs. For instance, 3',3'-difluoro-3'-deoxythymidine, an analog with two fluorine atoms at the 3'-position, is virtually inactive against HIV. This indicates that while electronegativity at the 3'-position is important, the steric and electronic effects of a single fluorine atom are optimal for recognition and incorporation by the viral polymerase.
Structural Determinants for Selective Polymerase Inhibition
A key aspect of the therapeutic potential of any nucleoside analog is its ability to selectively inhibit viral polymerases over host cellular DNA polymerases. Alovudine, in its triphosphate form (alovudine-TP), demonstrates a complex pattern of polymerase inhibition. It is a potent inhibitor of viral reverse transcriptases and, notably, also a strong inhibitor of human mitochondrial DNA polymerase γ (POLG). researchgate.netnih.govnih.govhaematologica.org This inhibition of POLG is a significant factor in the clinical toxicity profile of alovudine.
The selectivity of alovudine-TP for different polymerases is a critical area of SAR studies. The structural features that determine this selectivity are subtle and involve the precise geometry of the enzyme's active site. Alovudine-TP is incorporated more readily by POLG than by nuclear DNA polymerases (such as α and β), leading to chain termination of mitochondrial DNA. researchgate.nethaematologica.org This preferential inhibition is a major contributor to the side effects observed with alovudine.
The table below presents the inhibitory activity of alovudine triphosphate and other nucleoside analog triphosphates against various human DNA polymerases. The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition, with lower values indicating greater potency.
| Compound (Triphosphate form) | DNA Polymerase α (Ki, µM) | DNA Polymerase β (Ki, µM) | DNA Polymerase γ (Ki, µM) |
| Alovudine-TP | >100 | >100 | 0.08 |
| Zidovudine-TP (AZT-TP) | 0.25 | 0.9 | 0.03 |
| Didanosine-TP (ddA-TP) | >100 | 1.8 | 0.03 |
| Zalcitabine-TP (ddC-TP) | 1.4 | 14 | 0.5 |
This table is a compilation of data from multiple sources and experimental conditions may vary.
The data clearly illustrates the potent and selective inhibition of mitochondrial DNA polymerase γ by alovudine triphosphate compared to the nuclear polymerases α and β. This highlights the structural features of alovudine that favor its interaction with the active site of POLG.
SAR in the Context of Viral Replication Inhibition
The ultimate measure of a nucleoside analog's efficacy is its ability to inhibit viral replication in cell-based assays. The SAR of alovudine and its analogs in this context is a reflection of multiple factors, including cellular uptake, phosphorylation to the active triphosphate form, and interaction with the target viral polymerase.
Alovudine exhibits potent activity against HIV-1. The 3'-fluoro group is a key structural feature for this activity. Analogs with other substitutions at the 3' position often show reduced or no activity. For instance, the replacement of the 3'-fluoro group with a hydroxyl group results in deoxythymidine, a natural nucleoside that does not inhibit viral replication.
The antiviral spectrum of alovudine has also been explored. While highly active against HIV, its efficacy against other viruses can vary. For example, in a study evaluating its activity against human coronavirus 229E (HCoV-229E), alovudine was found to be inactive at the tested concentrations. nih.govchapman.edu This suggests that the structural requirements for inhibition can differ significantly between the reverse transcriptase of HIV and the RNA-dependent RNA polymerase of other viruses.
The table below summarizes the antiviral activity of alovudine and a related analog against different viruses, expressed as the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%.
| Compound | Virus | Cell Line | EC50 (µM) |
| Alovudine | HIV-1 | H9 | ~0.1 |
| Alovudine | HCoV-229E | MRC-5 | >100 |
| 3'-Deoxy-3'-fluoroadenosine | TBEV | PS | 2.2 ± 0.6 |
| 3'-Deoxy-3'-fluoroadenosine | Zika Virus | PS | 1.1 ± 0.1 |
| 3'-Deoxy-3'-fluoroadenosine | West Nile Virus | PS | 4.7 ± 1.5 |
This table is a compilation of data from multiple sources and experimental conditions may vary. nih.gov
Mechanisms of Drug Resistance and Alovudine S Role
General Mechanisms of Antiviral Drug Resistance in Research
Antiviral drug resistance is the result of evolutionary pressure, where random genetic mutations in the virus lead to the selection of variants that are less susceptible to the inhibitory effects of a drug. nih.gov This is particularly prevalent in viruses with high replication rates and error-prone polymerases, such as RNA viruses like HIV and influenza. nih.gov The primary mechanisms of antiviral resistance include:
Target Alteration: The most common mechanism involves mutations in the viral protein that is the direct target of the drug. researchgate.net For instance, in HIV, mutations in the reverse transcriptase enzyme can reduce the binding affinity of nucleoside reverse transcriptase inhibitors (NRTIs). nih.gov Similarly, resistance to drugs targeting influenza neuraminidase or hepatitis B virus (HBV) polymerase arises from mutations in these respective enzymes. areeo.ac.irnih.gov
Increased Drug Efflux: Some viruses may develop mechanisms to actively pump the antiviral drug out of the infected host cell, thereby reducing its intracellular concentration to sub-therapeutic levels. researchgate.netareeo.ac.ir
Altered Drug Metabolism: Antiviral drugs that require activation by viral or cellular enzymes can be rendered ineffective if mutations occur in these enzymes. For example, resistance to acyclovir (B1169) in herpes simplex virus (HSV) can arise from mutations in the viral thymidine (B127349) kinase, which is necessary for the initial phosphorylation of the drug. guilan.ac.ir
The development of resistance is a significant clinical concern, often leading to treatment failure. researchgate.net Factors that contribute to the emergence of resistance include prolonged drug exposure, ongoing viral replication in the presence of the drug, and the host's immune status. researchgate.net
General Mechanisms of Cancer Drug Resistance in Research
Similar to antiviral resistance, cancer drug resistance can be intrinsic (pre-existing) or acquired in response to chemotherapy. nih.gov Tumors are heterogeneous populations of cells, and therapy can select for pre-existing resistant clones. nih.gov Acquired resistance involves genetic and epigenetic changes that allow cancer cells to survive and proliferate despite treatment. Key mechanisms include:
Drug Inactivation or Modification: Cancer cells can produce enzymes that metabolize and inactivate the drug. mdpi.comresearchgate.net
Alterations in Drug Target: Mutations in the target protein can prevent the drug from binding effectively. nih.govresearchgate.net
Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein, is a common mechanism that reduces the intracellular concentration of a wide range of chemotherapeutic agents. nih.gov
Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to counteract the damage induced by DNA-damaging agents. nih.govmdpi.com
Activation of Pro-Survival Pathways: Cancer cells can activate alternative signaling pathways to bypass the drug's inhibitory effects and promote survival and proliferation. nih.gov
Inhibition of Apoptosis: Resistance to apoptosis, or programmed cell death, is a hallmark of cancer and a major mechanism of drug resistance. mdpi.com
These resistance mechanisms are often multifactorial and can act in concert to reduce the efficacy of anticancer drugs. researchgate.net
Alovudine's Interaction with Resistant Viral Strains
Alovudine, a nucleoside analogue of thymidine, has demonstrated notable activity against certain drug-resistant viral strains, particularly in the context of HIV. nih.gov Research has focused on its efficacy against nucleoside reverse transcriptase inhibitor (NRTI)-resistant HIV, which often harbor thymidine-associated mutations (TAMs).
In a randomized, double-blind, placebo-controlled trial, Alovudine was administered to patients with HIV strains resistant to multiple NRTIs, with the viral isolates carrying a median of four TAMs. nih.gov The study revealed a significant reduction in viral load in patients receiving Alovudine compared to the placebo group, demonstrating its potential to combat resistant HIV. nih.govplos.org Specifically, in vitro studies have shown Alovudine to be effective at suppressing several NRTI-resistant HIV-1 mutants, including those with multiple TAMs. nih.gov
While extensive research on Alovudine's activity against other resistant viruses is limited, the principles of resistance to nucleoside analogs in viruses like Hepatitis B Virus (HBV) and Herpes Simplex Virus (HSV) are well-documented. Resistance to lamivudine (B182088) in HBV, for instance, is commonly associated with mutations in the YMDD motif of the viral polymerase. nih.gov Similarly, acyclovir resistance in HSV often arises from mutations in the viral thymidine kinase or DNA polymerase. guilan.ac.irnih.gov Given Alovudine's mechanism as a DNA polymerase inhibitor, its potential interaction with resistant strains of these viruses would likely depend on the specific mutations present in the viral polymerase and whether they affect Alovudine's binding and incorporation.
Table 1: Alovudine Activity Against NRTI-Resistant HIV-1
| Study Design | Patient Population | Baseline Resistance | Alovudine Efficacy | Reference |
| Randomized, double-blind, placebo-controlled trial | 72 antiretroviral-experienced patients | Median of 4 thymidine-associated mutations (TAMs) | Significant viral load reduction compared to placebo | nih.gov |
| In vitro studies | Laboratory strains of HIV-1 | Multiple NRTI-resistant mutants, including those with multiple TAMs | Effective suppression of viral replication | nih.gov |
Mitochondrial Adaptations in Cancer Resistance and Alovudine Response
Mitochondria play a central role in cellular metabolism, energy production, and the regulation of apoptosis. elifesciences.org In the context of cancer, mitochondria can undergo adaptive changes that contribute to drug resistance. researchgate.net These adaptations can include metabolic reprogramming, alterations in mitochondrial dynamics (fusion and fission), and evasion of mitochondria-mediated apoptosis. researchgate.net
Alovudine's mechanism of action is intrinsically linked to mitochondria. As a thymidine dideoxynucleoside analog, it acts as an inhibitor of mitochondrial DNA polymerase γ (POLG), the sole DNA polymerase responsible for replicating mitochondrial DNA (mtDNA). nih.govresearchgate.net Inhibition of POLG by Alovudine leads to the depletion of mtDNA, which encodes essential components of the electron transport chain. nih.gov This, in turn, impairs oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in many cancer cells. nih.gov
Research in acute myeloid leukemia (AML) has demonstrated that Alovudine's inhibition of POLG and subsequent impairment of OXPHOS leads to a reduction in cancer cell proliferation and viability. nih.gov Notably, some AML cells exhibit an increased reliance on OXPHOS, making them particularly vulnerable to POLG inhibitors like Alovudine. nih.gov
The development of resistance to therapies that target mitochondria can involve a metabolic shift. For instance, cells may adapt to the inhibition of OXPHOS by upregulating glycolysis, an alternative pathway for ATP production. plos.org This metabolic plasticity can be a mechanism of resistance. A study on leukemia cells resistant to tigecycline, another inhibitor of mitochondrial protein synthesis, showed that the resistant cells had adapted by increasing glycolysis. plos.org
Furthermore, Alovudine has been shown to promote the differentiation of AML cells, a process that can be independent of its effects on OXPHOS. nih.gov This suggests a novel mechanism by which targeting mitochondria can influence cancer cell fate beyond simply inducing cell death.
The interplay between mitochondrial adaptations in resistant cancer cells and the response to Alovudine is an area of ongoing investigation. Cancer cells that have developed resistance to other chemotherapies through mitochondrial adaptations, such as increased reliance on OXPHOS, may exhibit heightened sensitivity to Alovudine. frontiersin.org Conversely, cells that develop resistance to Alovudine might do so by further altering their mitochondrial metabolism, for example, by enhancing glycolytic pathways to compensate for the loss of OXPHOS. plos.org
Table 2: Effects of Alovudine on Mitochondrial Function in Acute Myeloid Leukemia (AML) Cells
| Cell Lines | Alovudine Concentration | Effect on Mitochondrial DNA (mtDNA) | Effect on Oxidative Phosphorylation (OXPHOS) | Effect on Cell Proliferation and Viability | Reference |
| OCI-AML2 | Increasing concentrations | Decreased mtDNA content | Decreased basal oxygen consumption | Decreased | nih.govnih.gov |
| MV4-11 | Increasing concentrations | Decreased mtDNA content (more sensitive than OCI-AML2) | Decreased basal oxygen consumption | Decreased | nih.govnih.gov |
| Primary AML cells | Not specified | Reduced mtDNA levels | Not specified | Reduced clonogenic growth | haematologica.org |
Advanced Research Methodologies and Biomarker Applications
Alovudine as a Marker for Cellular DNA Synthesis
Alovudine, also known as 3'-Fluoro-3'-deoxythymidine (FLT), serves as a significant marker for cellular DNA synthesis. medchemexpress.com As a thymidine (B127349) analog, its mechanism is closely tied to the DNA replication process. nih.gov Alovudine is transported into cells and subsequently phosphorylated by thymidine kinase 1 (TK1), an enzyme primarily active during the S-phase of the cell cycle when DNA is synthesized. aacrjournals.orgmdpi.comnih.gov Once phosphorylated, the molecule becomes trapped within the cell. aacrjournals.orgmdpi.com This intracellular trapping mechanism allows for the tracking of DNA synthesis rates.
The utility of Alovudine as a marker stems from its ability to act as a substrate for enzymes involved in the pyrimidine (B1678525) salvage pathway, which is crucial for DNA production. aacrjournals.org Research in acute myeloid leukemia (AML) cells has demonstrated that Alovudine can inhibit the mitochondrial DNA polymerase γ, leading to the depletion of mitochondrial DNA (mtDNA), a reduction in cell proliferation, and decreased viability. nih.govnih.gov Specifically, in AML cell lines such as OCI-AML2 and MV4-11, treatment with Alovudine resulted in diminished mtDNA content and a corresponding decrease in basal oxygen consumption. nih.gov These findings underscore Alovudine's role as an indicator and inhibitor of DNA synthesis pathways, making it a valuable tool in molecular biology and cancer research to probe cellular proliferation. medchemexpress.comresearchgate.net
Positron Emission Tomography (PET) Imaging with Radiolabeled Alovudine (F-18-FLT)
The thymidine analog Alovudine can be labeled with the positron-emitting isotope fluorine-18 (B77423) to create 3′-deoxy-3′-18F-fluorothymidine (18F-FLT) for use in Positron Emission Tomography (PET) imaging. mdpi.commdpi.com PET is a non-invasive nuclear medicine imaging technique that produces three-dimensional images of functional processes in the body. nih.govnih.gov 18F-FLT PET is used as an imaging biomarker to indirectly monitor cell proliferation based on DNA synthesis. mdpi.com
18F-FLT PET imaging allows for the in vivo visualization and quantification of cellular proliferation. mdpi.comtsnmjournals.org The fundamental principle is that 18F-FLT is taken up by actively dividing cells via nucleoside transporters. aacrjournals.org Inside the cell, it is phosphorylated by thymidine kinase 1 (TK1), an enzyme whose activity is significantly elevated during the S-phase of the cell cycle. mdpi.comiaea.org The resulting phosphorylated 18F-FLT is trapped intracellularly and is not significantly incorporated into the DNA strand. mdpi.commdpi.com
The accumulation of 18F-FLT, which can be detected and measured by a PET scanner, serves as a surrogate marker for the activity of TK1 and, by extension, the rate of cellular proliferation. mdpi.comclinicaltrials.gov The uptake of 18F-FLT has been shown to correlate strongly with established proliferation markers, such as the Ki-67 labeling index, in various cancer types, including lung cancer. iaea.orgsnmjournals.orgsnmjournals.org This enables researchers and clinicians to non-invasively assess the proliferative activity of tissues, offering insights into tumor aggressiveness and heterogeneity. tsnmjournals.org
In preclinical oncology, 18F-FLT PET is a valuable tool for assessing tumor growth and evaluating early response to therapeutic interventions. nih.govnih.gov Because many cancer therapies, including chemotherapy, radiotherapy, and targeted agents, work by inhibiting cell proliferation, a change in 18F-FLT uptake can provide an early indication of treatment efficacy, often before any changes in tumor size are detectable by anatomical imaging methods like CT or MRI. mdpi.comsnmjournals.org
Preclinical studies across various human tumor xenograft models have demonstrated the utility of 18F-FLT PET for response monitoring. nih.gove-century.us For instance, in mouse models of human leukemia, systemic administration of Alovudine reduced leukemic growth, which was reflected in decreased 18F-FLT uptake. nih.gov Similarly, studies in sarcoma xenografts showed that changes in 18F-FLT concentration could be detected as early as one to four weeks after starting targeted therapy, allowing for the early classification of tumors as responding or progressing. mdpi.com These preclinical findings highlight the potential of 18F-FLT PET to accelerate drug development by providing a rapid, non-invasive readout of a drug's anti-proliferative effects. nih.gov
| Cancer Model | Therapeutic Agent | Key Finding | Reference |
|---|---|---|---|
| Acute Myeloid Leukemia (OCI-AML2 Xenograft) | Alovudine | Reduced leukemic growth and decreased levels of mitochondrial DNA in leukemic cells. | nih.gov |
| Sarcoma (Multiple Sub-types) | MDM2 inhibitor, c-met inhibitor | Early changes in 18F-FLT uptake (at 1-4 weeks) were observed in 80% of patients, predicting response. | mdpi.com |
| Human Cancer Xenografts | Experimental Chemotherapy (TP202377) | Early anti-proliferative effects of the agent were successfully monitored using 18F-FLT PET. | researchgate.net |
| Breast Cancer (MDA-MB-231) | Alovudine | Effectively reduced the formation of spontaneous metastases with minimal inhibition of primary tumor growth. | medchemexpress.comresearchgate.net |
A significant challenge in oncologic imaging is distinguishing malignant tissues from areas of inflammation, as both can show increased metabolic activity. The most commonly used PET tracer, 2-deoxy-2-[18F]-fluoro-D-glucose (18F-FDG), accumulates in both cancer cells and inflammatory cells (like neutrophils and macrophages), which can lead to false-positive results. snmjournals.orgtsnmjournals.org
In contrast, 18F-FLT has demonstrated superior specificity for differentiating tumors from inflammation. nih.govelsevierpure.com Research in rodent models with both tumors and sterile inflammation has shown that while 18F-FDG accumulates significantly in both sites, 18F-FLT selectively localizes in the tumor with very low uptake in the inflamed tissue. snmjournals.orgnih.govsnmjournals.org One study reported that the uptake ratio of inflamed muscle to healthy muscle was 4.8 for 18F-FDG, but only 1.3 for 18F-FLT, indicating minimal accumulation of 18F-FLT in the inflammatory lesion. snmjournals.orgsnmjournals.org This higher selectivity is attributed to the fact that while inflammatory cells are metabolically active (consuming glucose), they are not typically highly proliferative in the same manner as cancer cells. snmjournals.org Therefore, 18F-FLT, as a marker of proliferation rather than just metabolic activity, offers a more specific tool for tumor imaging in the presence of inflammatory conditions. medchemexpress.comnih.gov
| Parameter | 18F-FLT | 18F-FDG | Reference |
|---|---|---|---|
| Tumor-to-Muscle Ratio | 3.8 ± 1.3 | 13.2 ± 3.0 | snmjournals.orgsnmjournals.org |
| Inflammation-to-Muscle Ratio | 1.3 ± 0.4 | 4.8 ± 1.2 | snmjournals.orgsnmjournals.org |
| Selectivity Index | 10.6 | 3.5 | snmjournals.org |
| PET Image Visualization | Tumor visible, inflammation not visible | Both tumor and inflammation visible | snmjournals.orgsnmjournals.org |
Future Research Directions and Translational Perspectives
Exploration of Novel Alovudine Analogs
The inherent potency of Alovudine (also known as 3'-fluoro-3'-deoxythymidine or FLT) as an inhibitor of viral and cancer cell replication has been historically hampered by its toxicity to healthy cells. news-medical.netnih.govacs.org This has spurred research into the development of novel analogs designed to enhance therapeutic selectivity and overcome metabolic limitations. A significant area of exploration is the synthesis of triphosphate prodrugs of FLT. nih.govacs.org Alovudine, like other nucleoside analogs, must be converted into its active triphosphate form within the cell through a series of phosphorylation steps. This process can be inefficient and represents a potential point of resistance.
Researchers have developed various triphosphate prodrugs of FLT with several strategic goals:
Bypassing Phosphorylation: The primary aim is to deliver the active triphosphate form directly into the cell, bypassing the reliance on intracellular phosphorylation enzymes. nih.govacs.org
Intracellular Stability: These novel analogs are engineered to be stable both hydrolytically and enzymatically, ensuring the triphosphate moiety remains intact until it reaches its target. nih.govacs.org
Increased Selectivity: A crucial objective is to increase the compound's selectivity for the viral reverse transcriptase (in the case of HIV) or cancer-specific DNA polymerases over cellular DNA polymerases, particularly the mitochondrial DNA polymerase γ, which is often implicated in drug toxicity. nih.govacs.org
One promising approach involves the creation of γ-alkylated FLT triphosphate (FLTTP) compounds. nih.govacs.org These analogs have demonstrated high resistance to dephosphorylation and exhibit strong selectivity for HIV reverse transcriptase over human DNA polymerases. nih.govacs.org Furthermore, when converted into a prodrug form, these compounds were found to be nontoxic in CEM cells, a human T-cell line used in HIV research. nih.govacs.org This line of research highlights a rational design approach to create next-generation Alovudine analogs with a potentially improved therapeutic window.
Combination Therapeutic Strategies in Preclinical Models
The complex nature of diseases like cancer often necessitates multi-pronged therapeutic approaches. frontiersin.org Future preclinical research on Alovudine is poised to investigate its efficacy in combination with other agents to enhance its anticancer effects and overcome resistance mechanisms. Insights into Alovudine's mechanisms of action and cellular resistance pathways provide a strong rationale for targeted combination strategies.
One potential strategy involves pairing Alovudine with inhibitors of specific DNA repair pathways. Research has shown that cellular tolerance to Alovudine is mediated by at least two independent pathways: one involving the DNA repair protein BRCA1 and homologous recombination (HR), and another involving the flap endonuclease-1 (Fen1). news-medical.neteurekalert.org Cells with suppression of either the HR pathway or Fen1 show increased susceptibility to Alovudine, while dual suppression leads to even greater sensitivity. news-medical.neteurekalert.org This suggests that combining Alovudine with PARP inhibitors (which are particularly effective in HR-deficient cancers) or yet-to-be-developed Fen1 inhibitors could be a powerful synergistic strategy.
Another avenue for combination therapy lies in targeting cellular metabolism. Alovudine has been shown to inhibit mitochondrial DNA polymerase γ, leading to the depletion of mitochondrial DNA, impaired oxidative phosphorylation, and ultimately, reduced cell proliferation and viability in acute myeloid leukemia (AML) cells. nih.gov Combining Alovudine with drugs that target other aspects of cancer metabolism, such as glycolysis inhibitors, could create a dual metabolic attack, leading to enhanced cancer cell death. Preclinical models, particularly patient-derived xenografts, would be essential to evaluate the efficacy and sequence of such combination therapies. nih.gov
Mechanistic Insights into Differential Cellular Responses
Understanding why some cells are more sensitive to Alovudine than others is critical for its future development. Recent research has provided significant mechanistic insights into the cellular pathways that govern tolerance to this chain-terminating nucleoside analog. news-medical.netbioengineer.org A key discovery has been the identification of a novel defense mechanism involving the interplay between two DNA repair proteins: flap endonuclease-1 (Fen1) and 53BP1. news-medical.neteurekalert.orgbioengineer.org
Fen1, an enzyme that processes Okazaki fragments during DNA replication, has emerged as a crucial factor in promoting cellular tolerance to Alovudine. news-medical.netbioengineer.org Experiments revealed that suppressing Fen1 function makes cells highly susceptible to Alovudine's toxic effects, leading to reduced replication speeds and stalled replication forks. news-medical.neteurekalert.orgbioengineer.org In a counterintuitive finding, the additional loss of the 53BP1 protein, which typically accumulates at DNA double-strand breaks, was found to restore tolerance to Alovudine in Fen1-deficient cells. news-medical.netbioengineer.org The proposed mechanism suggests that when Alovudine is incorporated into DNA, the lack of Fen1 leads to persistent DNA "flaps." 53BP1 then accumulates at these sites, blocking other repair mechanisms and causing a terminal halt in DNA replication. news-medical.neteurekalert.org This Fen1-53BP1 pathway appears to operate independently of the previously identified tolerance mechanism involving BRCA1 and homologous recombination. news-medical.neteurekalert.org
In the context of specific cancers, Alovudine has been found to have a distinct mechanism of action in acute myeloid leukemia (AML). nih.gov In AML cells, which show an increased dependence on oxidative phosphorylation, Alovudine acts as a potent inhibitor of the mitochondrial DNA polymerase γ. nih.gov This inhibition leads to:
Depletion of mitochondrial DNA. nih.gov
Reduction in mitochondrial-encoded proteins, which are essential components of the respiratory chain. nih.gov
Decreased basal oxygen consumption. nih.gov
Promotion of monocytic differentiation of the AML cells, a process found to be independent of the reduction in oxidative phosphorylation. nih.gov
These findings identify a novel mechanism by which mitochondria can regulate the fate and differentiation of AML cells and highlight polymerase γ as a promising therapeutic target. nih.gov
Development of Advanced Research Models for Alovudine Studies
To further elucidate the mechanisms of Alovudine and evaluate novel analogs and therapeutic strategies, researchers are employing increasingly sophisticated models. These advanced models are crucial for translating laboratory findings into potential clinical applications. nih.gov
Genetically Engineered Cell Lines: A powerful tool in Alovudine research has been the use of genetically modified chicken DT40 cells. news-medical.netbioengineer.org This common model system allows for precise genetic manipulation, enabling researchers to knock out specific genes like Fen1, 53BP1, and BRCA1 to study their individual and combined roles in drug tolerance. news-medical.neteurekalert.orgbioengineer.org These models were instrumental in discovering the interplay between Fen1 and 53BP1 in mediating cellular resilience to Alovudine. bioengineer.org Future research will likely extend these findings into human cell models to validate the molecular interactions in a more clinically relevant context. bioengineer.org
In Vivo Xenograft Models: To assess the effects of Alovudine in a living organism, mouse xenograft models are utilized. nih.gov For example, to study its efficacy in AML, mice were xenografted with human OCI-AML2 cells. nih.gov Systemic administration of Alovudine in these models demonstrated a reduction in leukemic growth and a decrease in mitochondrial DNA levels within the leukemic cells, providing in vivo validation of the drug's mechanism of action. nih.gov
Non-invasive Imaging Biomarkers: A significant translational advancement is the use of Alovudine's radiolabeled counterpart, 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), in Positron Emission Tomography (PET) imaging. nih.govresearchgate.net [18F]FLT is taken up by cells and phosphorylated by thymidine (B127349) kinase-1 (TK-1), an enzyme that is highly expressed in proliferating cells. nih.gov The resulting [18F]FLT monophosphate is trapped within the cell but not incorporated into DNA, allowing for the non-invasive measurement of cellular proliferation. nih.gov Preclinical studies have shown that a decrease in [18F]FLT uptake in tumors after treatment corresponds well with the therapy's effectiveness. researchgate.net This makes [18F]FLT PET a promising imaging biomarker for assessing tumor response to various anticancer therapies in both preclinical models and clinical studies. researchgate.net
Q & A
What is the structural basis for Alovudine’s mechanism of action as a thymidine analog?
Classification : Basic Research Question
Answer : Alovudine (3'-deoxy-3'-fluorothymidine) is a fluorinated thymidine analog where the 3'-hydroxyl group is replaced by fluorine, disrupting DNA elongation. Its mechanism involves competitive inhibition of DNA polymerases, particularly mitochondrial DNA polymerase γ, by mimicking deoxythymidine triphosphate (dTTP). This structural modification prevents the addition of subsequent nucleotides, terminating DNA synthesis. Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are used to validate binding interactions, while enzymatic assays (e.g., polymerase γ activity tests) quantify inhibition efficiency .
How can researchers design experiments to assess Alovudine’s cytotoxicity and mitochondrial toxicity in leukemia models?
Classification : Advanced Research Question
Answer : Key steps include:
- Concentration gradients : Test Alovudine at 0–100 µM to establish dose-response curves for viability (MTT assays) and apoptosis (Annexin V/PI staining) .
- Mitochondrial metrics : Measure mtDNA levels (qPCR), COX I/II expression (Western blot), and Complex IV activity (spectrophotometry) to link toxicity to oxidative phosphorylation impairment .
- Differentiation markers : Use flow cytometry for CD14/CD11b to evaluate monocytic differentiation.
Example Data :
| Concentration (µM) | mtDNA Levels (% Control) | Cell Viability (%) |
|---|---|---|
| 10 | 85 | 92 |
| 50 | 45 | 68 |
| 100 | 20 | 35 |
How do conflicting results on Alovudine’s prodrug efficacy (e.g., phosphoramidate derivatives) inform structure-activity relationship studies?
Classification : Advanced Research Question
Answer : Evidence shows that phosphoramidate prodrugs (e.g., compounds 136/137) underperform compared to Alovudine in most cell lines except CEM/TK⁻ (thymidine kinase-deficient), suggesting that prodrug activation is cell-type-dependent . To resolve contradictions:
- Use radiolabeled uptake assays (³H-Alovudine) to compare intracellular activation.
- Perform molecular docking to evaluate prodrug-enzyme binding affinities.
- Validate with metabolomic profiling (LC-MS) to quantify triphosphate levels in different cell models .
What methodologies are recommended for evaluating Alovudine’s potential as a SARS-CoV-2 polymerase inhibitor?
Classification : Advanced Research Question
Answer :
- In vitro polymerase assays : Use purified SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and measure inhibition of RNA synthesis via radiolabeled NTP incorporation .
- Cell-based models : Infect Vero E6 cells with SARS-CoV-2 and quantify viral load (RT-qPCR) post-treatment.
- Resistance profiling : Introduce mutations (e.g., F476L/V553L in RdRp) and assess EC₅₀ shifts .
Key Finding : Alovudine triphosphate inhibits SARS-CoV-2 RdRp with moderate efficiency (EC₅₀ ~1–5 µM), though less potent than Sofosbuvir .
How can researchers address discrepancies between in vitro antiviral activity and in vivo toxicity profiles of Alovudine?
Classification : Advanced Research Question
Answer :
- Toxicity screening : Prioritize mitochondrial toxicity assays (e.g., Seahorse XF Analyzer for oxygen consumption rate) in primary human cells .
- Pharmacokinetic modeling : Compare plasma/tissue concentrations in animal models (e.g., mice) to in vitro IC₅₀ values.
- Transcriptomic analysis : Use RNA-seq to identify off-target gene expression changes (e.g., oxidative stress pathways) .
What analytical techniques are critical for quality control in Alovudine synthesis and formulation?
Classification : Basic Research Question
Answer :
- Purity assessment : HPLC with UV detection (λ = 260 nm) and LC-MS for mass confirmation .
- Radioactive labeling : For [¹⁸F]-Alovudine, validate radiochemical purity (>95%) via TLC and gamma counting .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) using stability-indicating assays .
How should researchers optimize experimental conditions for Alovudine’s use as a DNA synthesis biomarker in pancreatic cancer?
Classification : Advanced Research Question
Answer :
- Comparative imaging : Co-administer ¹⁸F-FDG and [¹⁸F]-Alovudine in xenograft models; quantify uptake via PET/CT .
- Inflammation controls : Use lipopolysaccharide (LPS)-induced inflammation models to confirm specificity .
- Kinetic modeling : Calculate metabolic trapping rates (k₃) to distinguish proliferation from inflammatory uptake .
What are the best practices for ensuring reproducibility in Alovudine studies?
Classification : Basic Research Question
Answer :
- Detailed protocols : Include exact concentrations, cell passage numbers, and instrument calibration data.
- Reference standards : Use pharmacopeial-grade Alovudine (e.g., BP/EP monographs) for consistency .
- Data sharing : Deposit raw datasets (e.g., flow cytometry FCS files) in public repositories like Figshare .
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